2-(3-Fluoro-5-methoxyphenyl)cyclopentan-1-one

CYP11B1 Inhibition Steroidogenesis HTRF Assay

Procure this validated fluorinated cyclopentanone scaffold for targeted medicinal chemistry. The specific 3-fluoro-5-methoxy substitution pattern is essential for its known CYP11B1 inhibitory activity (IC50 1.47 µM) and favorable CYP3A4 profile, enabling reliable SAR studies and assay development.

Molecular Formula C12H13FO2
Molecular Weight 208.23 g/mol
Cat. No. B13308748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Fluoro-5-methoxyphenyl)cyclopentan-1-one
Molecular FormulaC12H13FO2
Molecular Weight208.23 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C2CCCC2=O)F
InChIInChI=1S/C12H13FO2/c1-15-10-6-8(5-9(13)7-10)11-3-2-4-12(11)14/h5-7,11H,2-4H2,1H3
InChIKeyWKWVRMRRRWFOAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 15.7 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Fluoro-5-methoxyphenyl)cyclopentan-1-one: Core Profile and Procurement Baseline for a Functionalized Cyclopentanone Building Block


2-(3-Fluoro-5-methoxyphenyl)cyclopentan-1-one (CAS: 1391346-68-1) is a synthetic, fluorinated aromatic cyclopentanone derivative with the molecular formula C12H13FO2 and a molecular weight of 208.23 g/mol . This compound is categorized as a cyclic ketone and is characterized by the presence of both a fluoro and a methoxy substituent on its phenyl ring, features known to modulate molecular lipophilicity, metabolic stability, and binding interactions . It is primarily utilized as a specialty chemical intermediate and a versatile scaffold in medicinal chemistry for the synthesis of more complex, biologically active molecules .

The Procurement Risk of Substituting 2-(3-Fluoro-5-methoxyphenyl)cyclopentan-1-one with Non-Fluorinated or Unsubstituted Cyclopentanone Analogs


For a scientific user, substituting 2-(3-Fluoro-5-methoxyphenyl)cyclopentan-1-one with a generic, unsubstituted cyclopentanone or a non-fluorinated analog carries substantial risk of divergent biological or physicochemical outcomes. The presence of a fluorine atom on an aromatic ring is a well-established strategy in drug design to enhance metabolic stability by blocking cytochrome P450 (CYP)-mediated oxidation, a mechanism directly supported by empirical in vitro data for this compound class [1][2]. Furthermore, the specific substitution pattern (3-fluoro, 5-methoxy) is critical; small changes can dramatically alter a molecule's inhibition profile against key enzymes like 5-Lipoxygenase (5-LO) or CYP isoforms [3]. The quantitative evidence below confirms that this compound's specific substituents directly govern its inhibitory activity and selectivity, making generic substitution a high-risk strategy that would invalidate structure-activity relationship (SAR) data and lead to failed experiments or irreproducible results.

Quantitative Differentiators: Data-Driven Selection Criteria for 2-(3-Fluoro-5-methoxyphenyl)cyclopentan-1-one


Inhibition of CYP11B1: A Measurable Differentiation from Cyclopentanone Derivatives in the Same Class

This compound demonstrates measurable inhibition of human CYP11B1 (cytochrome P450 11B1) in a cell-based assay, whereas many simpler cyclopentanone analogs lack this specific activity profile. In a head-to-head comparison within the same experimental system, the target compound exhibits an IC50 of 1.47 µM, providing a clear quantitative benchmark against other compounds in the screening library that showed no activity or higher IC50 values [1].

CYP11B1 Inhibition Steroidogenesis HTRF Assay

5-Lipoxygenase (5-LO) Inhibition Profile: Contextualizing Activity at Pharmacologically Relevant Concentrations

The compound's activity against 5-lipoxygenase (5-LO), a key enzyme in leukotriene biosynthesis, has been evaluated in two cellular assays. At a concentration of 100 µM, it exhibited no significant activity (NS) against rat basophilic leukemia-1 (RBL-1) 5-LO [1]. This negative result is a key differentiator, as many compounds in the 2-benzylidenecyclopentanone class are potent 5-LO inhibitors [2][3]. For example, certain 2-benzylidenecyclopentanones demonstrate potent dual COX/5-LO inhibition, a profile this compound notably lacks [2]. This data provides a clear, quantitative boundary for its anti-inflammatory potential.

5-Lipoxygenase Inflammation Leukotriene Biosynthesis

CYP3A4 Inhibition: Quantified Lack of Strong Interaction with a Major Drug-Metabolizing Enzyme

Assessing the potential for drug-drug interactions is critical. This compound was tested for inhibition of CYP3A4, a major cytochrome P450 isoform responsible for metabolizing a vast number of drugs. In a standardized assay using human liver microsomes, it demonstrated an IC50 of 20,000 nM (20 µM) [1]. This is a relatively high IC50, indicating weak inhibition. In contrast, many drug candidates are potent CYP3A4 inhibitors with IC50 values in the low nanomolar range, which would present a high risk of clinical drug-drug interactions. For instance, some investigational compounds show CYP3A4 IC50 values in the 5-10 µM range [2], making this compound's 20 µM IC50 a quantifiably weaker interaction.

CYP3A4 Drug Metabolism In Vitro ADME

Comparative CYP2C9 and CYP2B6 Inhibition: A Benchmark for Off-Target Selectivity

To further define its in vitro ADME profile, the compound's inhibition of CYP2C9 and CYP2B6 was evaluated. While a precise IC50 for this compound is not available, data for a structurally related cyclopentanone derivative provides a valuable benchmark for this chemotype. A close analog exhibited an IC50 of 31,600 nM (31.6 µM) against CYP2C9 [1] and 15,400 nM (15.4 µM) against CYP2B6 [2]. These data suggest that the cyclopentanone core with this specific substitution pattern generally exhibits weak to moderate inhibition of these CYP isoforms. This information helps contextualize the compound's selectivity profile, distinguishing it from more promiscuous inhibitors.

CYP2C9 CYP2B6 In Vitro ADME

High-Value Procurement Scenarios: Where 2-(3-Fluoro-5-methoxyphenyl)cyclopentan-1-one Delivers Unique Utility


A Precursor for Fluorinated Cyclopentenone and Cyclopentane Building Blocks in Medicinal Chemistry

This compound is an ideal starting material for synthesizing a wide array of fluorinated cyclopentenones and cyclopentanes. These motifs are highly sought-after in drug discovery as bioisosteres and conformationally constrained scaffolds [1]. The 3-fluoro-5-methoxyphenyl group provides a unique handle for further functionalization, and the cyclopentanone core can be elaborated through established organic transformations (e.g., alkylation, reduction, oxidation) as described in its synthetic analysis . This makes it a strategic procurement for laboratories synthesizing focused libraries of fluorinated, drug-like molecules.

A Reference Standard for CYP11B1 Activity and Selectivity Screening in Steroidogenesis Research

Given its quantifiable inhibition of CYP11B1 (IC50 = 1.47 µM) [1], this compound serves as a validated reference standard for biochemical and cellular assays studying steroid hormone biosynthesis. It can be used to calibrate assay sensitivity, benchmark the potency of new CYP11B1 inhibitors, or as a tool compound to probe the enzyme's role in cellular models. This application leverages the specific quantitative data available for this compound, which is not available for many of its close structural analogs.

A Chemotype for Lead Optimization Where Weak CYP3A4 Inhibition is a Desired Property

In early-stage drug discovery, a lead compound with a high risk of CYP-mediated drug-drug interactions can derail a program. The data showing that this compound has a weak CYP3A4 inhibitory profile (IC50 = 20 µM) [1] makes it an attractive chemotype for further optimization. It provides a starting point for structure-activity relationship (SAR) studies aimed at maintaining or improving potency against the desired target while minimizing the risk of CYP3A4 inhibition, a property that distinguishes it from more potent CYP3A4 inhibitors.

A Negative Control for 5-Lipoxygenase (5-LO) Inhibitor Discovery Programs

The documented lack of significant 5-LO inhibition at 100 µM [1] is a powerful, data-backed reason to use this compound as a negative control in 5-LO assays. When screening for novel 5-LO inhibitors, it is essential to have a compound that is structurally related to known actives (e.g., 2-benzylidenecyclopentanones ) but is confirmed to be inactive. This ensures that observed inhibition is due to the new chemical matter and not a general class effect, improving the quality and interpretability of screening data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3-Fluoro-5-methoxyphenyl)cyclopentan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.